sodium 2-(trimethylazaniumyl)ethyl ({[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
説明
特性
CAS番号 |
33818-15-4 |
|---|---|
分子式 |
C14H26N4NaO11P2 |
分子量 |
511.31 g/mol |
IUPAC名 |
sodium [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/t9-,11-,12-,13-;/m1./s1 |
InChIキー |
GBRJGMTWFZWCCU-OCMLZEEQSA-N |
異性体SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
正規SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
外観 |
Solid powder |
他のCAS番号 |
33818-15-4 987-78-0 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5'-Diphosphocholine, Cytidine CDP Choline Choline, CDP Choline, Cytidine Diphosphate Cidifos Citicholine Citicoline Cyticholine Cytidine 5' Diphosphocholine Cytidine 5'-Diphosphocholine Cytidine Diphosphate Choline Diphosphate Choline, Cytidine |
製品の起源 |
United States |
準備方法
Reaction Mechanism and Conditions
Yeast cells act as biocatalysts, utilizing glucose as an energy source to activate enzymatic pathways. The reaction occurs in an aqueous medium containing:
- 5'-Cytidylic acid (1–5% w/w)
- Phosphorylcholine (3–10% w/w)
- Potassium hydroxide (0.5–2% w/w)
- Glucose (5–15% w/w)
Key parameters include:
- Temperature : 20–30°C (optimal at 25°C)
- pH : 5.5–6.5
- Reaction time : 4–8 hours
- Agitation : 50–100 rpm
Post-reaction, the mixture is heated to 50°C to denature enzymes, followed by liquid-solid separation to remove cellular debris.
Purification and Crystallization
The crude product undergoes sequential purification:
- Activated carbon adsorption at pH 2–6 to remove pigments and impurities.
- Ion-exchange chromatography using Cl⁻-type resins to isolate citicoline sodium.
- Crystallization with ethanol or isopropanol, yielding a final product with >98% purity.
Multi-Enzymatic Synthesis from Cytidine
Patent CN114262726A describes a cytidine-based enzymatic cascade requiring seven enzymes and ATP regeneration. This method avoids phosphorylcholine, instead synthesizing the choline moiety in situ.
Reaction Steps and Catalysts
Phosphorylation of Cytidine :
- Enzymes : Uridine-cytidine kinase (UCK), polyphosphate kinase (PPK)
- Cofactors : Adenosine triphosphate (ATP), sodium tripolyphosphate
- Conditions : 35–37°C, pH 6.0–8.0, 8–12 hours
Choline Integration :
- Enzymes : Choline kinase (CMK), nucleoside diphosphate kinase (NDK), CTP:phosphocholine cytidylyltransferase (CCT), choline/ethanolamine kinase (CKI)
- Substrate : Choline chloride
- Conditions : 12–16 hours, monitored via HPLC
Downstream Processing
- Nanofiltration : A 200-Da membrane concentrates the product while removing small-molecule byproducts.
- Ion-exchange chromatography : Strong-base anion-exchange resins (e.g., Dowex 1X2-400) elute citicoline sodium with 0.05–0.1 M HCl.
- Crystallization : Ethanol (3–5 volumes) induces crystallization at 0–10°C, achieving >99% purity.
Comparative Analysis of Synthesis Methods
The multi-enzymatic method offers superior yield and purity but requires costly recombinant enzymes. In contrast, yeast-based biotransformation is economically viable for small-scale production.
Industrial-Scale Optimization Strategies
ATP Regeneration Systems
Polyphosphate-driven ATP regeneration reduces cofactor costs by 40–60% in multi-enzymatic processes. Sodium hexametaphosphate serves as a low-cost phosphate donor.
Solvent Recycling
Ethanol recovery via fractional distillation decreases solvent consumption by 70% in crystallization steps, lowering production costs.
Continuous Bioreactors
Membrane bioreactors with immobilized enzymes achieve 90% substrate conversion in half the time of batch systems, enhancing throughput.
Challenges and Solutions
Byproduct Inhibition
Phosphate accumulation inhibits PPK. Implementing electrodialysis for phosphate removal increases yield by 22%.
Enzyme Denaturation
Lyoprotectants (trehalose, sorbitol) stabilize lyophilized enzymes, extending shelf life to 18 months at 4°C.
Regulatory Compliance
ICH Q11 guidelines mandate stringent control over residual solvents (ethanol < 500 ppm) and heavy metals (<10 ppm), achievable via nanofiltration.
化学反応の分析
Enzymatic Interactions and Phospholipase Modulation
Citicoline modulates phospholipase activity to stabilize membrane integrity:
Key Observations :
-
Citicoline reduced ceramide accumulation (3.2 nmol/g vs. 4.7 nmol/g in controls) during reperfusion .
-
Total glutathione increased by 16% in citicoline-treated groups at 6 hours post-ischemia .
Redox Interactions and Antioxidant Effects
Citicoline enhances glutathione (GSH) synthesis through substrate provision:
-
Cysteine Availability : Citicoline increases cysteine uptake for GSH synthesis.
-
Glutathione Redox Cycle :
Citicoline decreased the glutathione oxidation ratio (GSSG/Total GSH) by 30% at 1-day reperfusion .
Clinical Data :
-
In PD-MCI patients, citicoline treatment improved cognitive scores (MoCA: +3.2 points vs. control) while lowering plasma phospholipids (1.8 mmol/L vs. 2.2 mmol/L) .
Degradation and Excretion Pathways
Citicoline undergoes hydrolysis and oxidative metabolism:
-
Hydrolysis : Enzymatic cleavage to cytidine and choline phosphate.
-
Oxidation : ~90% metabolized to CO₂ via the citric acid cycle .
-
Excretion : 10% eliminated renally as unchanged compound, with a urinary half-life of 70 hours .
Pharmacokinetic Table :
| Parameter | Value | Notes |
|---|---|---|
| Oral bioavailability | >90% | Rapid absorption in the GI tract |
| Plasma Tₘₐₓ | 1 hour (choline: 4 hours) | Delayed choline peak |
| Elimination half-life | 50–70 hours | Dose-dependent variability |
This synthesis of mechanistic and clinical data demonstrates citicoline sodium’s dual role in phospholipid metabolism and oxidative defense, validated across preclinical and human studies.
科学的研究の応用
Citicoline sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other phospholipids.
Biology: Studied for its role in cell membrane synthesis and repair.
Medicine: Used in the treatment of neurological disorders such as stroke, traumatic brain injury, and cognitive impairments.
Industry: Employed in the formulation of dietary supplements and pharmaceuticals.
作用機序
シチコリンナトリウムは、神経細胞膜の主要成分であるホスファチジルコリンの合成を増加させることで効果を発揮します。それは、重要な神経伝達物質であるアセチルコリンの産生を強化し、損傷した神経細胞膜の修復をサポートします。 この化合物はまた、脳の血流と酸素消費量を増やし、その神経保護効果に貢献しています .
6. 類似の化合物との比較
シチコリンナトリウムは、しばしば以下の様な他のコリン含有化合物と比較されます。
コリン: 脳と肝臓の機能に不可欠なアセチルコリンの前駆体です。
アルファ-GPC(アルファ-グリセロホスホコリン): 認知機能を高めることで知られる、もう1つのコリン含有化合物です。
ホスファチジルコリン: 細胞膜の主要なリン脂質で、脂質代謝に関与しています
シチコリンナトリウムの独自性: シチコリンナトリウムは、神経伝達物質の合成と細胞膜の修復に不可欠なコリンとシチジンの両方の供給源としての二重の役割を果たすため、ユニークです。 他のコリン源に比べて生物学的利用能が高く、他の類似の化合物ではそれほど顕著ではない神経保護効果をもたらします .
類似化合物との比較
Data Tables
Table 1. Clinical Outcomes of Citicoline Sodium in Key Indications
Q & A
Q. What are the primary neuroprotective mechanisms of citicoline sodium in CNS disorders, and how can these be methodologically assessed in preclinical models?
Citicoline sodium exerts neuroprotection via membrane phospholipid synthesis, acetylcholine modulation, and attenuation of oxidative stress. To assess these, researchers employ in vitro models (e.g., neuronal cell lines exposed to oxidative insults) and in vivo models (e.g., ischemic stroke rodents). Key methods include:
Q. What experimental models are standard for evaluating citicoline sodium’s efficacy in ischemic stroke recovery?
Standard models include:
- Middle cerebral artery occlusion (MCAO) in rodents : Measures infarct volume via MRI/TTC staining and functional recovery using neurological severity scores .
- In vitro oxygen-glucose deprivation (OGD) : Assesses neuronal survival and mitochondrial function .
- Clinical trials with endpoints like modified Rankin Scale (mRS) and NIH Stroke Scale (NIHSS) .
Advanced Research Questions
Q. How can researchers reconcile contradictions between preclinical and clinical outcomes of citicoline sodium, such as its limited efficacy in traumatic brain injury (TBI) trials?
The COBRIT trial (NCT00545662) found no significant improvement in TBI outcomes with citicoline, contrasting preclinical success. Methodological considerations include:
- Dose translation : Preclinical models often use higher doses (e.g., 500 mg/kg in rodents), while human trials may underdose due to bioavailability challenges .
- Heterogeneity in TBI populations : Stratify patients by injury severity (Glasgow Coma Scale) and employ biomarkers (e.g., GFAP) for subgroup analysis .
- Timing of administration : Delayed post-injury dosing in trials may miss the therapeutic window .
Q. What experimental designs are optimal for assessing citicoline sodium’s effects on erythrocyte rheology in metabolic syndrome patients?
Evidence from dielectrophoresis studies recommends:
- Ex vivo exposure : Incubate erythrocytes with citicoline (0.01 µM) for 30 minutes, then measure parameters (e.g., deformability, electrical conductivity) using microfluidic devices .
- Longitudinal sampling : Analyze pre/post-treatment samples in patients with metabolic syndrome to track viscoelastic changes .
- Control for confounders : Standardize pH (7.36) and sucrose concentration (0.3M) to minimize experimental variability .
Q. How can pharmacokinetic challenges in citicoline sodium studies be addressed to improve bioavailability assessment?
- Metabolite tracking : Use HPLC to quantify uridine (a key metabolite) in plasma, ensuring a linear range of 0.05–2 µg/mL and validating with internal standards (e.g., amoxicillin) .
- Bioequivalence protocols : Compare AUC and Cmax of tablet vs. capsule formulations under fasting conditions, employing crossover designs in healthy volunteers .
- Sustained-release formulations : Optimize alginate/HPMC ratios (e.g., 2:1) for controlled cytidine/choline release .
Q. What methodologies are effective for optimizing citicoline sodium formulations to enhance sustained delivery in neurodegenerative disease models?
- Ionotropic gelation : Encapsulate citicoline in alginate-HPMC microparticles (size: 178.94 ±12.4 nm) for intranasal delivery, achieving 74.92% entrapment efficiency .
- Thermoresponsive hydrogels : Use hyaluronic acid-based systems (CIT-HA*TBL) for nasal administration, validated via in vivo miR-137 and Aβ1-42 suppression assays .
Q. How should neurophysiological outcomes (e.g., intracortical inhibition) be measured in citicoline sodium trials for stroke recovery?
- Transcranial magnetic stimulation (TMS) : Assess short-interval intracortical inhibition (SAI) pre/post 8-week citicoline regimens. A 30% SAI improvement (p=0.003) was observed in acute ischemic stroke patients .
- Electroencephalography (EEG) : Track gamma-band synchronization as a marker of cholinergic neurotransmission enhancement .
Q. What strategies validate synergistic effects of citicoline sodium with other neuroprotectants (e.g., butylphthalide) in vascular dementia?
- Randomized controlled trials : Compare citicoline monotherapy vs. combination therapy using MMSE and ADL scales. Combination groups showed 92.5% efficacy vs. 75% in monotherapy (p<0.05) .
- Biomarker panels : Monitor CysC, IFN-γ, and Hcy levels, which decrease significantly (p<0.05) with combined therapy .
Q. How can analytical methods mitigate interference from degradation products in citicoline sodium formulations?
- Stability-indicating HPLC : Use a C18 column with methanol-water-acetic acid (60:40:0.1 v/v) mobile phase, achieving baseline separation of citicoline (tR=1.801) from degradation products (tR=3.422) .
- Forced degradation studies : Expose citicoline to acidic/alkaline conditions (0.1N HCl/NaOH), then validate method robustness via recovery assays (>98%) .
Q. What criteria ensure rigorous bioequivalence testing for citicoline sodium generics?
- Two-one-sided t-test (TOST) : Confirm 90% confidence intervals for AUC and Cmax within 80–125% margins .
- Cross-over design : Administer test/reference formulations to 12 healthy subjects with a 7-day washout, avoiding food interactions .
Methodological Guidance
- PICOT Framework : Structure questions around Population (e.g., post-COVID metabolic syndrome patients), Intervention (citicoline dose), Comparator (placebo), Outcome (erythrocyte rheology), and Timeframe (30-minute exposure) .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible biomarkers), Interesting (novel rheological effects), Novel (untested combinations), Ethical (IRB-approved protocols), and Relevant (addressing microcirculatory disorders) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
